![molecular formula C15H19ClN2O3S B2868303 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide CAS No. 941886-81-3](/img/structure/B2868303.png)
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C16H15ClN2O3S. It is also known as CDB-2914, a synthetic steroid that possesses multiple medical and research applications.Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of biologically active derivatives, including thiazolidine-grafted compounds. For instance, Babu, Pitchumani, and Ramesh (2013) detailed the synthesis of N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, demonstrating significant antimicrobial activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
Antibacterial Activity of Arylpiperazinyl Oxazolidinones
Jang et al. (2004) synthesized a series of arylpiperazinyl oxazolidinone derivatives, evaluating their in vitro activities against resistant Gram-positive strains, including MRSA and VRE. These compounds exhibited potent antibacterial properties, suggesting their potential as therapeutic agents (Jang et al., 2004).
Anticancer Applications
Kumar et al. (2009) reported the synthesis of functionalized amino acid derivatives, evaluating their in vitro cytotoxicity against human cancer cell lines. Certain compounds demonstrated promising cytotoxicity, highlighting their potential in anticancer drug development (Kumar et al., 2009).
Anti-Tubercular and Anti-Inflammatory Activities
Nimbalkar et al. (2018) explored the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamides, evaluating their anti-tubercular activity. These compounds showed promising activity against Mycobacterium tuberculosis, with some derivatives demonstrating non-cytotoxic nature, suggesting their therapeutic potential (Nimbalkar et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to interact with various targets, including cyclin-dependent kinase 2 .
Mode of Action
For instance, the chlorine atom in the compound could potentially form a halogen bond with a suitable acceptor in the target protein .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in cell cycle regulation .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as solubility, stability, and permeability .
Result of Action
Similar compounds have been shown to have various effects, including inhibition of target proteins, induction of cell cycle arrest, and potential cytotoxic effects .
properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-13-7-6-12(17-15(19)11-4-1-2-5-11)10-14(13)18-8-3-9-22(18,20)21/h6-7,10-11H,1-5,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWGSZKCXMJFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.